1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a complex organic compound with a unique structure that includes a thiazole ring, a hydroxyethyl group, and an o-tolylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves the reaction of o-toluidine with diethanolamine under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require a strong acid catalyst, such as sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is being investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Industry
In the industrial sector, this compound can be used as an additive in the formulation of specialty chemicals, such as detergents and cleaners. Its unique chemical properties enhance the performance of these products .
Mechanism of Action
The mechanism of action of 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
o-Tolyl diethanolamine: Shares the o-tolylimino group but lacks the thiazole ring.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is unique due to the combination of its functional groups. The presence of both the hydroxyethyl group and the thiazole ring provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1-[3-(2-hydroxyethyl)-4-methyl-2-(2-methylphenyl)imino-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-6-4-5-7-13(10)16-15-17(8-9-18)11(2)14(20-15)12(3)19/h4-7,18H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYIIFABFXYOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=C(S2)C(=O)C)C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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